molecular formula C6H3BrF3NO B1382992 2-Bromo-4-(trifluoromethyl)pyridin-3-ol CAS No. 1211526-19-0

2-Bromo-4-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1382992
CAS No.: 1211526-19-0
M. Wt: 241.99 g/mol
InChI Key: WCJIWARBOXDWMW-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridin-3-ol (CAS: 1211526-19-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃NO and a molecular weight of 242 g/mol . It features a bromine atom at position 2, a hydroxyl group at position 3, and a trifluoromethyl (-CF₃) group at position 4 of the pyridine ring. This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, enabling modifications for targeted bioactivity. It is available in high-purity grades (up to 99.999%) for specialized applications, including drug development and materials science .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJIWARBOXDWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-4-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Another method involves the trifluoromethylation of 2-bromo-3-hydroxypyridine using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). This reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or trifluoromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or the hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 2-azido-3-hydroxy-4-(trifluoromethyl)pyridine or 2-methoxy-3-hydroxy-4-(trifluoromethyl)pyridine.

    Oxidation: Formation of 2-bromo-3-oxo-4-(trifluoromethyl)pyridine.

    Reduction: Formation of 2-bromo-3-hydroxy-4-(trifluoromethyl)pyridine derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties due to the presence of the trifluoromethyl group.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The hydroxyl group can participate in hydrogen bonding interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Bromo-4-(trifluoromethyl)pyridin-3-ol with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1211526-19-0 C₆H₃BrF₃NO 242 Br (C2), -OH (C3), -CF₃ (C4)
2-Bromo-3-trifluoromethylpyridine 175205-82-0 C₆H₃BrF₃N 225.99 Br (C2), -CF₃ (C3)
4-Bromo-2-methylpyridin-3-ol 1227570-80-0 C₆H₆BrNO 188.02 Br (C4), -OH (C3), -CH₃ (C2)

Key Observations :

Molecular Weight and Lipophilicity :

  • The trifluoromethyl group contributes to higher molecular weight and lipophilicity (logP ≈ 2.1 estimated) compared to 4-Bromo-2-methylpyridin-3-ol (logP ≈ 1.5), which has a less electronegative methyl group .

Research Findings and Data

Spectral Data Comparison

  • Mass Spectrometry (MS) :

    • The target compound (MW 242) would exhibit a molecular ion peak at m/z 242, while 2-Bromo-3-trifluoromethylpyridine (MW 225.99) shows a peak at m/z 226 .
    • Fragmentation patterns differ due to the hydroxyl group; for example, loss of H₂O (18 Da) is unique to the target compound .
  • ¹H-NMR :

    • The hydroxyl proton in the target compound appears as a broad singlet at δ ~10–12 ppm, absent in analogs lacking -OH groups .

Biological Activity

2-Bromo-4-(trifluoromethyl)pyridin-3-ol (C₆H₃BrF₃N) is a compound characterized by a pyridine ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 3-position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. Despite limited direct studies on its biological activity, insights can be drawn from the properties of similar compounds.

  • Molecular Weight : Approximately 225.99 g/mol
  • Boiling Point : 161-162 °C
  • Density : About 1.827 g/mL at 25 °C
  • Storage Conditions : Should be stored in a cool, dark place to maintain stability.

Biological Activity Overview

While specific studies on the biological activity of this compound are sparse, several relevant findings can be summarized:

  • Antimicrobial and Anti-inflammatory Potential : Compounds with similar structures often exhibit antimicrobial or anti-inflammatory effects. The trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing nature, which can significantly influence pharmacokinetics and efficacy.
  • Reactivity with Biological Targets : The compound's structure suggests potential interactions with various biological targets, particularly in drug design and development contexts. Its reactivity with nucleophiles and electrophiles could lead to significant biological implications.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their properties, highlighting the potential similarities in biological activity:

Compound NameStructural DifferencesSimilarity Index
Potassium 2-bromo-3-(trifluoromethyl)pyridineDifferent position of trifluoromethyl group0.82
Potassium 2-fluoro-4-(trifluoromethyl)pyridineFluorine instead of bromine0.86
2-Bromo-5-(trifluoromethyl)pyridineBromine at the 5-position0.91
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridineFluorine at the 5-position0.86
2-Bromo-3-(difluoromethyl)-4-methylpyridineDifferent substitution pattern0.85

Although no specific mechanism of action for this compound has been documented, the presence of functional groups like bromine and trifluoromethyl suggests potential pathways for interaction with biological systems. The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies and Research Findings

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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